molecular formula C9H9FO2S B2943233 2,3-dihydro-1H-indene-1-sulfonyl fluoride CAS No. 2172145-34-3

2,3-dihydro-1H-indene-1-sulfonyl fluoride

Cat. No. B2943233
CAS RN: 2172145-34-3
M. Wt: 200.23
InChI Key: YPAFXXDOKYLQOE-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 2172145-34-3 . It has a molecular weight of 200.23 . The compound is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

SuFEx Click Chemistry

Sulfonyl fluorides have been identified as robust connectors in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This application is evident in the development of 1-bromoethene-1-sulfonyl fluoride (BESF) from dibromoethane-1-sulfonyl fluoride (DESF), demonstrating BESF's utility in synthesizing a variety of compounds including isoxazole-5-sulfonyl fluorides and triazole-4-sulfonyl fluorides. These compounds, featuring a sulfonyl fluoride handle, engage in SuFEx reactions with aryl silyl ethers to form stable sulfonate connections, highlighting their potential in creating diverse molecular architectures (Smedley et al., 2018).

Electrochemical Synthesis

The electrochemical oxidative coupling of thiols and potassium fluoride to synthesize sulfonyl fluorides represents an environmentally benign and efficient method to access these functional groups. This process, leveraging readily available starting materials, underscores the utility of sulfonyl fluorides in synthetic chemistry due to their broad substrate scope and the mild conditions under which they can be prepared (Laudadio et al., 2019).

Fluorescence Sensing

Sulfonyl fluorides contribute to the development of fluorescent and colorimetric sensors for detecting fluoride ions, an application critical in environmental monitoring and health. For instance, Lewis acidic organostiboranes containing sulfonyl fluoride functional groups have been synthesized for fluoride ion sensing in drinking water, demonstrating the role of sulfonyl fluorides in creating sensitive and selective detection systems (Hirai & Gabbaï, 2014).

Environmental Remediation

In environmental science, sulfonyl fluorides have been investigated for the destruction of persistent pollutants. Research on the mechanochemical destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) using sulfonyl fluoride derivatives demonstrates their potential in addressing environmental contamination issues, offering pathways for the complete destruction of these stubborn pollutants (Zhang et al., 2013).

Antimicrobial Agents

Sulfonyl fluorides have shown effectiveness as inhibitors of bacterial enzymes, as seen in the development of sulfonamide derivatives targeting β-carbonic anhydrases in Mycobacterium tuberculosis. This application suggests the potential of sulfonyl fluorides in contributing to new antimycobacterial agents, addressing the challenge of drug-resistant bacterial infections (Ceruso et al., 2014).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These codes indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dihydro-1H-indene-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAFXXDOKYLQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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